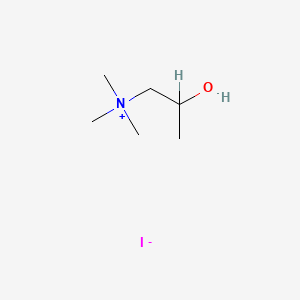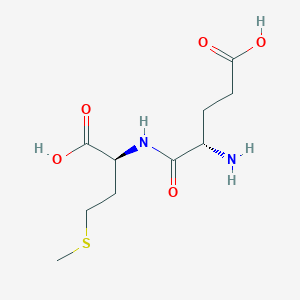
beta-Methylcholine Iodide
Overview
Description
beta-Methylcholine Iodide, also known as 2-hydroxy-N,N,N-trimethylpropan-1-aminium iodide, is a quaternary ammonium compound. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes. This compound is primarily used in scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
beta-Methylcholine Iodide can be synthesized through the reaction of choline with methyl iodide. The reaction typically involves the following steps:
Starting Materials: Choline and methyl iodide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: Choline is dissolved in water, and methyl iodide is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product, methylcholine iodide, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of methylcholine iodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Use of large reactors to accommodate the increased volume of reactants.
Controlled Addition: Controlled addition of methyl iodide to prevent side reactions.
Purification: Advanced purification techniques such as chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
beta-Methylcholine Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reaction is typically carried out in an aqueous medium at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield choline, while oxidation with potassium permanganate can produce various oxidized derivatives .
Scientific Research Applications
beta-Methylcholine Iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a model compound for understanding quaternary ammonium compounds.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical research.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
beta-Methylcholine Iodide exerts its effects through interaction with muscarinic receptors in the nervous system. It acts as a cholinergic agonist, mimicking the action of acetylcholine. The compound binds to muscarinic receptors, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This results in various physiological responses, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
beta-Methylcholine Iodide is similar to other quaternary ammonium compounds such as:
Acetylcholine: A neurotransmitter with similar structure and function.
Methacholine: A synthetic choline ester used in diagnostic tests for asthma.
Bethanechol: A cholinergic agonist used to treat urinary retention
Uniqueness
This compound is unique due to its specific interaction with muscarinic receptors and its stability compared to other choline derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILINVEQJRMPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437571 | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-50-5, 60154-19-0 | |
| Record name | Methylcholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methylcholine iodide interact with its target and what are the downstream effects?
A1: Methylcholine iodide, specifically acetyl-β-methylcholine iodide (also known as methacholine), acts as a muscarinic receptor agonist. [, ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to various downstream effects depending on the receptor subtype and its location. For instance, in the salivary glands, stimulation of muscarinic receptors by methacholine triggers increased saliva production. [, , ]
Q2: What is the role of methylcholine iodide in studying salivary secretion?
A2: Researchers have utilized methylcholine iodide to investigate salivary gland function in both healthy individuals and those with conditions like rheumatoid arthritis. [, ] By intravenously administering acetyl-β-methylcholine iodide and measuring salivary flow rate, researchers can assess the responsiveness of salivary glands to cholinergic stimulation. This helps in understanding the potential causes of dry mouth (xerostomia) and evaluating the effects of diseases or medications on salivary gland function.
Q3: What insights have been gained from using methylcholine iodide in studying patients with rheumatoid arthritis?
A3: Research using acetyl-β-methylcholine iodide has shown that individuals with rheumatoid arthritis tend to have lower parotid gland secretory rates compared to healthy controls when stimulated with both citric acid and methacholine. [] This suggests potential involvement of the autonomic nervous system or intrinsic salivary gland dysfunction in rheumatoid arthritis-associated dry mouth.
Q4: What is known about the structure of methylcholine iodide and its interaction with enzymes?
A4: While specific spectroscopic data isn't provided in the extracts, research has explored the stereochemistry of methylcholine iodide and its interaction with cholinesterase enzymes. [, ] Studies involving stereoisomeric lactoyl-β-methylcholine iodides helped elucidate the stereospecificity of cholinesterase and acetylcholinesterase, enzymes responsible for acetylcholine breakdown. Understanding these interactions is crucial as they influence the duration and intensity of cholinergic effects.
Q5: Are there any studies on the stability of methylcholine iodide in solution?
A5: Yes, research has investigated the stability of acetyl-β-methylcholine iodide (betacholyl) in solution. [] This is important for ensuring accurate dosing and efficacy of pharmaceutical formulations containing the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)
![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)












